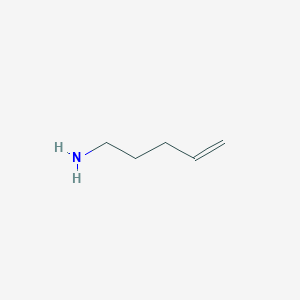

4-Penten-1-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

pent-4-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-3-4-5-6/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBBCQLPTZEDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336444 | |

| Record name | 4-Penten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22537-07-1 | |

| Record name | 4-Penten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENT-4-ENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Penten-1-amine from 4-Penten-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established synthetic routes for the conversion of 4-penten-1-ol to 4-penten-1-amine, a valuable building block in organic synthesis and drug discovery. The document details several multi-step methodologies, offering in-depth experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways.

Introduction

This compound is a primary amine containing a terminal double bond, making it a versatile intermediate for the synthesis of a variety of more complex molecules, including nitrogen-containing heterocycles and other functionalized compounds relevant to the pharmaceutical industry. The conversion of the readily available starting material, 4-penten-1-ol, to the target amine requires the strategic introduction of a nitrogen-containing functional group. This guide explores four principal synthetic strategies to achieve this transformation:

-

Synthesis via 4-Pentenyl Halide (Gabriel Synthesis)

-

Mitsunobu Reaction

-

Synthesis via 4-Pentenyl Tosylate

-

Synthesis via 4-Pentenal (Reductive Amination)

Each of these routes involves a series of well-established organic reactions. The selection of a particular pathway may depend on factors such as substrate compatibility with reagents, desired yield, and scalability.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data associated with each synthetic route, allowing for a direct comparison of their efficiencies.

| Route | Step | Transformation | Reagents | Typical Yield (%) |

| 1. Via 4-Pentenyl Halide | 1a | Alcohol to Bromide | PBr₃ | 80-90 |

| 1b | Bromide to Phthalimide | Potassium Phthalimide | 85-95 | |

| 1c | Phthalimide Deprotection | Hydrazine Hydrate | 80-90 | |

| 2. Mitsunobu Reaction | 2a | Alcohol to Phthalimide | PPh₃, DEAD, Phthalimide | 70-85 |

| 2b | Phthalimide Deprotection | Hydrazine Hydrate | 80-90 | |

| 3. Via 4-Pentenyl Tosylate | 3a | Alcohol to Tosylate | TsCl, Pyridine | 85-95 |

| 3b | Tosylate to Azide | NaN₃ | 80-90 | |

| 3c | Azide Reduction | LiAlH₄ | 85-95 | |

| 4. Via 4-Pentenal | 4a | Alcohol to Aldehyde | Oxalyl Chloride, DMSO, Et₃N (Swern) | 80-90 |

| 4b | Aldehyde to Amine | NH₃, NaBH₃CN | 60-75 |

Mandatory Visualizations: Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Caption: Gabriel Synthesis Pathway.

Caption: Mitsunobu Reaction Pathway.

Caption: Tosylate to Amine Pathway.

Caption: Reductive Amination Pathway.

Experimental Protocols

Route 1: Synthesis via 4-Pentenyl Halide (Gabriel Synthesis)

This route involves the conversion of the alcohol to a bromide, followed by a classical Gabriel synthesis.

Step 1a: Synthesis of 4-Penten-1-bromide from 4-Penten-1-ol

-

Materials: 4-Penten-1-ol, Phosphorus tribromide (PBr₃), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of 4-penten-1-ol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add PBr₃ (0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-penten-1-bromide.

-

Step 1b: Synthesis of N-(4-Pentenyl)phthalimide

-

Materials: 4-Penten-1-bromide, Potassium phthalimide, Anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-penten-1-bromide (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1 eq).

-

Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into water and stir until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry to yield N-(4-pentenyl)phthalimide.

-

Step 1c: Synthesis of this compound (Phthalimide Deprotection)

-

Materials: N-(4-Pentenyl)phthalimide, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Suspend N-(4-pentenyl)phthalimide (1.0 eq) in ethanol.

-

Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.[1][2]

-

Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

-

Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.

-

Basify the filtrate with aqueous NaOH and extract with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give this compound.

-

Route 2: Mitsunobu Reaction

This method allows for a more direct conversion of the alcohol to the protected amine.[3][4]

Step 2a: Synthesis of N-(4-Pentenyl)phthalimide

-

Materials: 4-Penten-1-ol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Phthalimide, Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 4-penten-1-ol (1.0 eq), phthalimide (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.[5]

-

Slowly add a solution of DEAD or DIAD (1.2 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate N-(4-pentenyl)phthalimide.

-

Step 2b: Synthesis of this compound (Phthalimide Deprotection)

-

Follow the procedure outlined in Step 1c .

Route 3: Synthesis via 4-Pentenyl Tosylate

This route utilizes a tosylate as a good leaving group for subsequent nucleophilic substitution.

Step 3a: Synthesis of 4-Penten-1-yl Tosylate

-

Materials: 4-Penten-1-ol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-penten-1-ol (1.0 eq) in a mixture of DCM and pyridine at 0 °C.

-

Add TsCl (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 4-penten-1-yl tosylate.

-

Step 3b: Synthesis of 4-Penten-1-azide

-

Materials: 4-Penten-1-yl Tosylate, Sodium azide (NaN₃), Anhydrous DMF.

-

Procedure:

-

Dissolve 4-penten-1-yl tosylate (1.0 eq) in anhydrous DMF and add NaN₃ (1.5 eq).

-

Heat the mixture to 60-70 °C and stir for 12-16 hours.

-

Cool the reaction, pour into water, and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain 4-penten-1-azide.

-

Step 3c: Synthesis of this compound (Azide Reduction)

-

Materials: 4-Penten-1-azide, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or THF.

-

Procedure:

-

To a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C, add a solution of 4-penten-1-azide (1.0 eq) in diethyl ether dropwise.[6][7]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solids and wash with diethyl ether.

-

Dry the combined filtrate over anhydrous K₂CO₃, filter, and concentrate to afford this compound.

-

Route 4: Synthesis via 4-Pentenal (Reductive Amination)

This pathway involves the oxidation of the alcohol to an aldehyde, followed by reductive amination.

Step 4a: Synthesis of 4-Pentenal (Swern Oxidation)

-

Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), 4-Penten-1-ol, Triethylamine (Et₃N).

-

Procedure:

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add a solution of DMSO (2.4 eq) in DCM dropwise.[8][9]

-

Stir for 15 minutes, then add a solution of 4-penten-1-ol (1.0 eq) in DCM dropwise.

-

Stir for another 30 minutes at -78 °C, then add Et₃N (5.0 eq) and allow the reaction to warm to room temperature.

-

Add water and separate the organic layer. Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate to give crude 4-pentenal, which is often used immediately in the next step.

-

Step 4b: Synthesis of this compound (Reductive Amination)

-

Materials: 4-Pentenal, Ammonia (solution in methanol or as ammonium acetate), Sodium cyanoborohydride (NaBH₃CN), Methanol.

-

Procedure:

-

To a solution of crude 4-pentenal (1.0 eq) in methanol, add a solution of ammonia in methanol (excess) or ammonium acetate (excess).

-

Stir for 1 hour at room temperature to form the imine intermediate.

-

Add NaBH₃CN (1.5 eq) portion-wise and stir for an additional 12-24 hours.[10][11]

-

Acidify the reaction mixture with aqueous HCl and wash with diethyl ether to remove unreacted aldehyde.

-

Basify the aqueous layer with aqueous NaOH and extract with diethyl ether.

-

Dry the combined organic extracts, filter, and concentrate to yield this compound.

-

Conclusion

This guide has detailed four distinct and viable synthetic routes for the preparation of this compound from 4-penten-1-ol. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available reagents, and the presence of other functional groups in more complex substrates. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Penten-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-Penten-1-amine. The document details predicted and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring these spectra and presents a logical workflow for the characterization process.

Core Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, the NMR data presented is based on computational predictions, and the IR and MS data are extrapolated from the analysis of the closely related compound 4-Penten-1-ol, with modifications based on the known spectroscopic behavior of primary amines.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amine group and the presence of the terminal double bond.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H on -NH₂ | ~1.1 (broad singlet) | bs | - |

| H on C1 (-CH₂-N) | ~2.7 | t | 7.0 |

| H on C2 (-CH₂-) | ~1.5 | p | 7.0 |

| H on C3 (-CH₂-) | ~2.1 | q | 7.0 |

| H on C4 (=CH-) | ~5.8 | m | - |

| H on C5 (=CH₂) | ~5.0 | m | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon attached to the nitrogen atom is expected to be deshielded and appear at a lower field.

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-CH₂-N) | ~42 |

| C2 (-CH₂-) | ~34 |

| C3 (-CH₂-) | ~30 |

| C4 (=CH-) | ~138 |

| C5 (=CH₂) | ~115 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for a primary amine and a terminal alkene.[1][2][3][4] The following table is based on the known ranges for these functional groups and the spectrum of 4-Penten-1-ol.[5][6]

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 (two bands) | Symmetric and asymmetric stretching of the primary amine |

| C-H Stretch (sp²) | 3010-3095 | Stretching of the vinylic C-H bonds |

| C-H Stretch (sp³) | 2850-2960 | Stretching of the aliphatic C-H bonds |

| C=C Stretch | 1640-1680 | Stretching of the carbon-carbon double bond |

| N-H Bend (Scissoring) | 1590-1650 | Bending of the primary amine |

| C-N Stretch | 1020-1250 | Stretching of the carbon-nitrogen bond |

| =C-H Bend (Out-of-plane) | 910 and 990 | Bending of the terminal vinyl group |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of a primary amine, with alpha-cleavage being a dominant pathway.[7][8] The data below is inferred from the fragmentation of similar primary amines and the mass spectrum of 4-Penten-1-ol.[7][9]

| m/z | Expected Relative Intensity | Proposed Fragment |

| 85 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Low | [M-H]⁺ |

| 56 | Moderate | [M - CH₂=CH]⁺ |

| 44 | High | [CH₂=CH-CH₂-CH₂]⁺ |

| 30 | Very High (Base Peak) | [CH₂=NH₂]⁺ (from alpha-cleavage) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of solvent is recommended.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters :

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Standard pulse programs for both ¹H and ¹³C acquisitions should be used.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis to the reference signal (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the neat liquid directly onto the ATR crystal.

-

Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Parameters :

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty ATR crystal or salt plates prior to running the sample.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Introduction :

-

Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

-

Inject a dilute solution of the amine in a volatile solvent (e.g., dichloromethane or ether) into the GC.

-

The GC will separate the amine from the solvent and any impurities before it enters the mass spectrometer.

-

-

Instrument Parameters :

-

Use an electron ionization (EI) source, typically at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 15-200).

-

The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF).

-

-

Data Analysis :

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed spectrum with mass spectral libraries for confirmation.

-

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Relationship between molecular structure and spectroscopic data.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. wikieducator.org [wikieducator.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Penten-1-ol [webbook.nist.gov]

- 6. 4-Penten-1-ol [webbook.nist.gov]

- 7. 4-Penten-1-ol [webbook.nist.gov]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. 4-Penten-1-ol [webbook.nist.gov]

Nuclear Magnetic Resonance Data of 4-Penten-1-amine

A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-penten-1-amine is presented in this technical guide. This document is intended for researchers, scientists, and professionals in the field of drug development, providing key data and methodologies for the structural characterization of this compound.

The following sections detail the predicted 1H and 13C NMR spectral data for this compound. The assignments are based on established chemical shift correlations and spectral databases.

1H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different hydrogen environments in the molecule. The data is summarized in Table 1.

Table 1. Predicted 1H NMR Data for this compound.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~2.72 | Triplet | 2H |

| H-2 | ~1.50 | Quintet | 2H |

| H-3 | ~2.10 | Quartet | 2H |

| H-4 | ~5.80 | Multiplet | 1H |

| H-5 | ~5.00 | Multiplet | 2H |

| -NH2 | ~1.2 (variable) | Broad Singlet | 2H |

13C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom gives rise to a specific signal.

Table 2. Predicted 13C NMR Data for this compound.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~41.8 |

| C-2 | ~33.5 |

| C-3 | ~31.2 |

| C-4 | ~138.0 |

| C-5 | ~115.0 |

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution 1H and 13C NMR spectra for a liquid amine sample like this compound.

1. Sample Preparation:

-

Sample Quantity: For 1H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. For the less sensitive 13C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Solvent: Deuterated chloroform (CDCl3) is a commonly used solvent. Other solvents such as deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can also be used depending on the desired chemical shift resolution and the solubility of the sample.

-

Procedure: The sample is dissolved in the deuterated solvent in a clean, dry vial before being transferred to a 5 mm NMR tube.

2. NMR Spectrometer Parameters: The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

-

1H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate.

-

-

13C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to cover the full range of carbon chemical shifts.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR data tables.

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Penten-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of 4-Penten-1-amine. This bifunctional molecule, containing both a primary amine and a terminal alkene, serves as a versatile building block in organic synthesis. Its unique structure allows for a variety of chemical transformations, making it a molecule of interest in the development of novel chemical entities, including those with potential therapeutic applications. This document summarizes its physicochemical properties, explores its key reactions with detailed experimental insights, and discusses its relevance in the context of drug discovery, particularly concerning polyamine metabolism.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the molecular formula C₅H₁₁N.[1][2] Its structure features a five-carbon chain with a terminal double bond and a primary amine group at the opposite end. This arrangement of functional groups dictates its chemical behavior and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁N | [2][3] |

| Molecular Weight | 85.15 g/mol | [2] |

| CAS Number | 22537-07-1 | [2][3] |

| Boiling Point | 96.1 ± 9.0 °C at 760 mmHg | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [2] |

| Flash Point | 4.4 ± 10.9 °C | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| InChI Key | UVBBCQLPTZEDHT-UHFFFAOYSA-N | [1] |

| SMILES | C=CCCCN | [4] |

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹³C NMR: Spectral data for this compound is available on public databases such as PubChem.[4]

-

GC-MS: Gas Chromatography-Mass Spectrometry data can also be accessed through chemical databases.[4]

-

IR Spectroscopy: The vapor phase Infrared (IR) spectrum of this compound is available for reference.[4]

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the introduction of the amine functionality onto a C5 alkene backbone.

Synthetic Protocols

Two common methods for the synthesis of primary amines, the Gabriel Synthesis and the Mitsunobu Reaction, are applicable for the preparation of this compound.

2.1.1. Gabriel Synthesis from 1-bromo-4-pentene

The Gabriel synthesis is a reliable method for forming primary amines from alkyl halides, avoiding over-alkylation.[5][6][7][8]

-

Step 1: N-Alkylation of Potassium Phthalimide. Potassium phthalimide is reacted with 1-bromo-4-pentene in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism.[6][7]

-

Step 2: Hydrazinolysis. The resulting N-(4-pentenyl)phthalimide is then treated with hydrazine hydrate in a solvent such as ethanol. This cleaves the phthalimide group, yielding this compound and phthalhydrazide as a byproduct.[5]

2.1.2. Mitsunobu Reaction from 4-Penten-1-ol

The Mitsunobu reaction allows for the conversion of a primary alcohol to a primary amine with inversion of configuration, although for an achiral starting material like 4-penten-1-ol, this is not a concern.[9][10][11]

-

Step 1: Activation of the Alcohol. 4-Penten-1-ol is treated with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an anhydrous aprotic solvent like tetrahydrofuran (THF).[11][12]

-

Step 2: Nucleophilic Substitution. A nitrogen nucleophile, typically phthalimide, is added to the reaction mixture. The activated hydroxyl group is displaced by the phthalimide anion.[9][10]

-

Step 3: Deprotection. The resulting N-(4-pentenyl)phthalimide is cleaved, as in the Gabriel synthesis, using hydrazine hydrate to afford the final product.[9]

Purification Protocols

Purification of this compound is essential to remove starting materials, byproducts, and reagents.

2.2.1. Fractional Distillation

Given its liquid nature and boiling point, fractional distillation is a suitable method for purifying this compound.[2] Due to the amine's sensitivity to oxidation, distillation under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Experimental Protocol: Fractional Distillation (General Procedure)

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, condenser, and receiving flask. Ensure all glassware is dry.

-

Inert Atmosphere: Purge the system with nitrogen or argon.

-

Heating: Gently heat the crude this compound in the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (approximately 96°C at atmospheric pressure).

-

Storage: Store the purified amine under an inert atmosphere to prevent degradation.

2.2.2. Column Chromatography

For smaller scales or to remove impurities with similar boiling points, column chromatography can be employed. Due to the basic nature of the amine, which can lead to tailing on silica gel, a modified approach is often necessary.

Experimental Protocol: Column Chromatography (General Procedure)

-

Stationary Phase: Use silica gel treated with a small percentage of triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites.

-

Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The addition of a small amount of triethylamine to the eluent is recommended.

-

Procedure:

-

Pack the column with the treated silica gel.

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the sample onto the column.

-

Elute with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Chemical Reactivity

This compound exhibits dual reactivity, stemming from its primary amine and terminal alkene functional groups.

Reactions of the Amine Group

The primary amine is nucleophilic and can participate in a variety of reactions, including N-alkylation, acylation, and condensation reactions.

Reactions of the Alkene Group

The terminal double bond is susceptible to electrophilic addition, hydroboration-oxidation, and polymerization, among other reactions.

Intramolecular Reactions: Cyclization

One of the most significant reactions of this compound and its derivatives is intramolecular cyclization. This can be achieved through various catalytic systems, leading to the formation of five- and six-membered nitrogen-containing heterocycles.

3.3.1. Intramolecular Hydroamination

Intramolecular hydroamination involves the addition of the N-H bond across the C=C double bond. This reaction is often catalyzed by transition metals. Rhodium-catalyzed systems have been shown to be effective for the intramolecular hydroamination of N-substituted 4-penten-1-amines to form substituted pyrrolidines.[13][14][15]

Experimental Protocol: Rhodium-Catalyzed Intramolecular Hydroamination of N-Benzyl-4-penten-1-amine (Representative Procedure)

This protocol is adapted from procedures for similar substrates and serves as a representative example.[13][14]

-

Reaction Setup: In a glovebox, a dry screw-capped test tube is charged with N-benzyl-4-penten-1-amine (0.50 mmol), [Rh(COD)₂]BF₄ (0.025 mmol), and a suitable phosphine ligand (e.g., DPPB, 0.030 mmol) in dioxane (0.5 mL).

-

Reaction Conditions: The sealed tube is removed from the glovebox and heated at a specified temperature (e.g., 70-100 °C) for several hours.

-

Workup: After cooling, the reaction mixture is diluted with an organic solvent and washed with brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the corresponding 1-benzyl-2-methylpyrrolidine.

Relevance in Drug Development and Biological Systems

The structural motifs accessible from this compound, particularly substituted pyrrolidines and piperidines, are prevalent in many biologically active compounds and natural products.

Role in Polyamine Metabolism

This compound is structurally related to polyamines like putrescine and spermidine, which are essential for cell growth, proliferation, and differentiation.[16][17] The polyamine biosynthesis pathway is a target for cancer therapy, and inhibitors of enzymes in this pathway are of significant interest.[4]

Spermidine Synthase Inhibition

Spermidine synthase catalyzes the conversion of putrescine to spermidine.[18] Inhibition of this enzyme can disrupt polyamine homeostasis and is a potential strategy for anticancer drug development.[19] The amine functionality of this compound and its derivatives makes it a candidate for designing inhibitors that can interact with the active site of spermidine synthase.[20][21] The general mechanism of spermidine synthase involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine.[18][22] Inhibitors often mimic one of the substrates or the transition state of the reaction.[17][19]

Conclusion

This compound is a valuable bifunctional molecule with a rich and diverse chemistry. Its ability to undergo reactions at both the amine and alkene moieties, particularly intramolecular cyclizations, makes it a useful precursor for the synthesis of important heterocyclic structures. Its relationship to endogenous polyamines suggests its potential as a scaffold for the design of enzyme inhibitors targeting the polyamine metabolic pathway, a promising avenue for the development of new therapeutic agents. This guide provides a foundational understanding of the properties and reactivity of this compound to aid researchers in its application in organic synthesis and medicinal chemistry.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. researchgate.net [researchgate.net]

- 3. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhodium-Catalyzed Intramolecular, Anti-Markovnikov Hydroamination. Synthesis of 3-Arylpiperidines | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 16. researchgate.net [researchgate.net]

- 17. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spermidine synthase - Wikipedia [en.wikipedia.org]

- 19. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Intramolecular Cyclization of 4-Penten-1-amine

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of 4-penten-1-amine to form 2-methylpyrrolidine is a fundamental transformation in organic synthesis, providing access to a key structural motif present in numerous natural products and pharmaceuticals. This guide offers a comprehensive overview of the primary methodologies for effecting this cyclization, including detailed experimental protocols, comparative quantitative data, and mechanistic insights through signaling pathway diagrams.

Core Cyclization Strategies

The intramolecular cyclization of this compound can be achieved through several distinct pathways, primarily categorized as metal-catalyzed, acid-catalyzed, base-catalyzed, and radical-initiated reactions. Each approach offers unique advantages in terms of efficiency, stereoselectivity, and functional group tolerance.

Metal-Catalyzed Intramolecular Hydroamination

Transition metal catalysts are widely employed to facilitate the intramolecular hydroamination of this compound and its derivatives. These methods often proceed under mild conditions and can offer high levels of stereocontrol, making them particularly valuable for the synthesis of chiral pyrrolidines.

Rhodium-Catalyzed Asymmetric Cyclization:

Rhodium complexes, particularly those with chiral phosphine ligands, have proven effective for the enantioselective cyclization of unactivated alkenes like this compound. These reactions are significant for their ability to construct enantioenriched nitrogen heterocycles.[1]

Palladium-Catalyzed Cyclization:

Palladium catalysts are also utilized for the intramolecular hydroamination of unactivated alkenes.[2] The mechanism often involves an initial aminopalladation of the alkene, followed by subsequent transformations to yield the cyclized product.[3][4][5] The choice of ligands and reaction conditions is crucial to prevent side reactions and catalyst deactivation.

Gold-Catalyzed Cyclization:

Gold catalysts, typically cationic gold(I) complexes, are known to activate carbon-carbon multiple bonds towards nucleophilic attack. While much of the research has focused on alkynes and allenes, the principles can be extended to the hydroamination of alkenes.[6][7][8][9] The reaction mechanism is thought to proceed through an "outersphere" mechanism where the gold(I) complex acts as a π-acid.[9]

Titanium-Catalyzed Cyclization:

Early transition metals, such as titanium, are also effective catalysts for intramolecular hydroamination. Commercially available reagents like tetrakis(dimethylamido)titanium (Ti(NMe₂)₄) can catalyze the cyclization of aminoalkenes to form pyrrolidines and piperidines in high yields.[10][11][12]

Iron-Catalyzed Cyclization:

Simple iron salts, such as FeCl₃, have been shown to be effective catalysts for the intramolecular hydroamination of unactivated olefins under mild conditions, offering a more cost-effective and environmentally friendly alternative to precious metal catalysts.[13]

Acid-Catalyzed Cyclization

Brønsted acids can catalyze the intramolecular hydroamination of this compound, particularly when the amine is protected with an electron-withdrawing group. This method typically proceeds through a carbocation intermediate.

Strong acids like triflic acid (TfOH) and sulfuric acid (H₂SO₄) are effective for this transformation.[14] Metal triflates can also serve as in situ sources of triflic acid.[15] The reaction generally follows Markovnikov's rule, leading to the formation of the five-membered ring.

Base-Catalyzed Cyclization

Base-catalyzed intramolecular cyclization of this compound is less common but can be achieved under specific conditions. Strong bases like potassium tert-butoxide (KOt-Bu) in a polar aprotic solvent like dimethylformamide (DMF) can promote the cyclization of tertiary amines and alkenes.[16] While direct examples for this compound are scarce, the principle involves the deprotonation of a suitable precursor to generate a nucleophilic species that subsequently attacks the double bond.

Radical-Initiated Cyclization

Radical cyclization offers a powerful method for the formation of five- and six-membered rings under neutral conditions.[8] The reaction is initiated by the generation of a radical, which then undergoes an intramolecular addition to the alkene. For N-alkenylamines, this typically involves the formation of a nitrogen-centered or carbon-centered radical. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with a 5-exo-trig cyclization being favored for the formation of the pyrrolidine ring.

Quantitative Data Summary

The following tables summarize the quantitative data for the various intramolecular cyclization methods of this compound and its derivatives, allowing for a direct comparison of their efficiencies.

Table 1: Metal-Catalyzed Intramolecular Cyclization

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time (h) | Temperature (°C) |

| [Rh(cod)₂]BF₄ / Chiral Phosphine Ligand | N-Benzyl-4-penten-1-amine | up to 92 | up to 91 | 12-24 | 60-80 |

| Pd(OAc)₂ / Ligand | N-Tosyl-4-penten-1-amine | 70-90 | N/A | 12 | 80-100 |

| IPrAuNTf₂ | N-Protected this compound | 78 | N/A | 24 | 25 |

| Ti(NMe₂)₄ | This compound | up to 92 | N/A | 24 | 135 |

| FeCl₃ | N-Tosyl-4-penten-1-amine | 80-95 | N/A | 1-3 | 25-80 |

Table 2: Acid- and Base-Catalyzed Intramolecular Cyclization

| Catalyst/Reagent | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) |

| Triflic Acid (TfOH) | N-Tosyl-4-penten-1-amine | >95 | 4 | 100 |

| Sulfuric Acid (H₂SO₄) | N-Tosyl-4-penten-1-amine | >95 | 24 | 100 |

| KOt-Bu / DMF | N,N-Dimethyl-4-penten-1-amine | Good (unspecified) | 12 | 120 |

Table 3: Radical-Initiated Intramolecular Cyclization

| Initiator | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) |

| AIBN / Bu₃SnH | N-Chloro-4-penten-1-amine | 60-80 | 4 | 80 |

Experimental Protocols

Metal-Catalyzed Cyclization: Rhodium-Catalyzed Asymmetric Hydroamination

This protocol is adapted from the enantioselective hydroamination of unactivated terminal alkenes.[1]

-

Catalyst Preparation: In a nitrogen-filled glovebox, a solution of [Rh(cod)₂]BF₄ (5 mol%) and the desired chiral phosphine ligand (5.5 mol%) in a suitable solvent (e.g., toluene) is stirred at room temperature for 30 minutes.

-

Reaction Setup: To the catalyst solution, add the N-protected this compound substrate (1.0 equiv).

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 24 hours).

-

Workup and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-methylpyrrolidine derivative.

Acid-Catalyzed Cyclization: Triflic Acid-Catalyzed Hydroamination

This protocol is adapted from the Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines.[14]

-

Reaction Setup: To a solution of the N-protected this compound (1.0 equiv) in toluene (0.5 M), add triflic acid (20 mol%).

-

Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 4 hours.

-

Workup and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Radical-Initiated Cyclization: AIBN-Initiated Cyclization

This protocol is a general procedure for radical cyclization.

-

Reaction Setup: A solution of the N-halo-4-penten-1-amine (1.0 equiv), AIBN (0.1 equiv), and tributyltin hydride (1.1 equiv) in degassed benzene (0.02 M) is prepared in a flask equipped with a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) for 4 hours under a nitrogen atmosphere.

-

Workup and Purification: After cooling, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to yield the 2-methylpyrrolidine product.

Signaling Pathways and Experimental Workflows

Metal-Catalyzed Hydroamination (Wacker-Type Mechanism)

Caption: Generalized Wacker-type mechanism for metal-catalyzed intramolecular hydroamination.

Acid-Catalyzed Cyclization

Caption: Mechanism of Brønsted acid-catalyzed intramolecular cyclization of this compound.

Radical-Initiated Cyclization

Caption: General pathway for the radical-initiated intramolecular cyclization of an N-alkenylamine.

Conclusion

The intramolecular cyclization of this compound is a versatile and powerful transformation for the synthesis of the 2-methylpyrrolidine scaffold. The choice of method—be it metal-catalyzed, acid-promoted, base-mediated, or radical-initiated—depends on the specific requirements of the synthesis, including the desired stereochemistry, functional group compatibility, and scalability. This guide provides a foundational understanding of these key methodologies, offering researchers and drug development professionals the necessary information to select and implement the most appropriate strategy for their synthetic goals. Further exploration into ligand development for metal-catalyzed systems and the discovery of milder conditions for all methods will continue to enhance the utility of this important reaction.

References

- 1. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Palladium-Catalyzed Aminochlorination of Unactivated Alkenes [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Earth-Abundant 3d Transition Metal Catalysts for Hydroalkoxylation and Hydroamination of Unactivated Alkenes | MDPI [mdpi.com]

- 5. Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. 2‐Aminoalkylgold Complexes: The Putative Intermediate in Au‐Catalyzed Hydroamination of Alkenes Does Not Protodemetalate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Highly Reactive Titanium Precatalyst for Intramolecular Hydroamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A highly reactive titanium precatalyst for intramolecular hydroamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Simple and Efficient Iron-Catalyzed Intramolecular Hydroamination of Unactivated Olefins [organic-chemistry.org]

- 14. Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. Synthesis of pyrrolidines and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Brønsted acid-catalysed intramolecular hydroamination of unactivated alkenes: metal triflates as an in situ source of triflic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient cyclization of tertiary amines and alkenes promoted by KOt-Bu-DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of 4-Penten-1-amine: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a theoretical investigation into the conformational landscape of 4-penten-1-amine, a molecule of interest in synthetic chemistry and drug design due to its bifunctional nature, combining a primary amine and a terminal alkene. A systematic conformational search and subsequent quantum mechanical calculations were performed to identify and characterize the stable conformers and the rotational energy barriers separating them. This document details the computational methodology, presents the geometric and energetic data of the key conformers, and illustrates the relationships between them. The findings offer insights into the molecule's structural preferences, which are crucial for understanding its reactivity and potential intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in computational chemistry and molecular modeling.

Introduction

This compound is a versatile chemical building block featuring a primary amine and a terminal double bond. The conformational flexibility of its aliphatic chain significantly influences its physical properties, chemical reactivity, and ability to interact with biological targets. Understanding the molecule's preferred three-dimensional structures is paramount for rational drug design and the prediction of its behavior in various chemical environments.

The presence of multiple rotatable single bonds (C-C and C-N) results in a complex potential energy surface (PES) with several local minima corresponding to different conformers. Intramolecular interactions, such as steric hindrance and potential weak hydrogen bonds, govern the relative stability of these conformers. This study employs computational methods to explore the conformational space of this compound, providing a foundational understanding of its structural dynamics.

Conformational Landscape of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around three key dihedral angles, as depicted in Figure 1.

-

τ1 (N-C1-C2-C3): Describes the orientation of the amino group relative to the alkyl chain.

-

τ2 (C1-C2-C3-C4): Analogous to the central bond in butane, this torsion angle is expected to have low-energy staggered (anti and gauche) conformations.

-

τ3 (C2-C3-C4-C5): Defines the position of the vinyl group relative to the rest of the aliphatic chain.

A systematic scan of these dihedral angles, followed by geometry optimization, revealed several stable conformers. The naming convention for the conformers is based on the nature of these dihedral angles (a for anti, g+ for gauche plus, g- for gauche minus).

Quantitative Data

The relative energies and key dihedral angles of the most stable conformers of this compound, as determined by computational analysis, are summarized in the tables below.

Table 1: Relative Energies of Stable Conformers

| Conformer ID | τ1 (N-C1-C2-C3) | τ2 (C1-C2-C3-C4) | τ3 (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| aaa | anti (178.5°) | anti (179.1°) | anti (175.3°) | 0.00 | 45.2 |

| gaa | gauche (62.3°) | anti (178.8°) | anti (175.5°) | 0.85 | 15.5 |

| aga | anti (178.2°) | gauche (63.1°) | anti (176.0°) | 0.91 | 13.8 |

| aag | anti (178.9°) | anti (179.5°) | gauche (65.2°) | 1.10 | 9.5 |

| gga | gauche (61.9°) | gauche (63.5°) | anti (175.8°) | 1.75 | 3.5 |

| gag | gauche (62.5°) | anti (178.6°) | gauche (64.9°) | 1.95 | 2.5 |

| agg | anti (178.4°) | gauche (63.3°) | gauche (65.4°) | 2.01 | 2.2 |

| ggg | gauche (62.1°) | gauche (63.8°) | gauche (65.1°) | 2.85 | 0.6 |

Table 2: Key Geometric Parameters of the Global Minimum (aaa Conformer)

| Parameter | Value |

| Bond Length C1-N (Å) | 1.472 |

| Bond Length C2-C3 (Å) | 1.535 |

| Bond Length C4=C5 (Å) | 1.338 |

| Bond Angle N-C1-C2 (°) | 111.8 |

| Bond Angle C2-C3-C4 (°) | 112.5 |

| Dihedral Angle N-C1-C2-C3 (°) | 178.5 |

| Dihedral Angle C1-C2-C3-C4 (°) | 179.1 |

| Dihedral Angle C2-C3-C4-C5 (°) | 175.3 |

Detailed Methodologies (Experimental Protocols)

The theoretical investigation of this compound's conformation was conducted following a multi-step computational protocol designed to efficiently and accurately explore the molecule's potential energy surface.

Initial Conformer Generation

A systematic conformational search was performed by rotating the three key dihedral angles (τ1, τ2, τ3) in 60° increments. This process generated an initial pool of 216 (6x6x6) starting geometries. This step ensures a comprehensive exploration of the conformational space.

Molecular Mechanics Optimization

Each of the initial 216 structures was subjected to a geometry optimization using a molecular mechanics force field (MMFF94). This initial, computationally inexpensive step serves to remove high-energy atomic clashes and to identify a smaller set of unique, low-energy conformers. A cutoff of 5 kcal/mol above the identified MMFF94 global minimum was used to select conformers for the next stage.

Density Functional Theory (DFT) Optimization

The unique conformers obtained from the molecular mechanics step were then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT).

-

Method: B3LYP functional

-

Basis Set: 6-31G(d)

-

Software: Gaussian 16 This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

Final Energy Refinement

To obtain more accurate relative energies, single-point energy calculations were performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set and a different functional known for better handling of dispersion interactions.

-

Method: M06-2X functional

-

Basis Set: 6-311+G(d,p)

Vibrational Frequency Analysis

Vibrational frequency calculations were performed at the B3LYP/6-31G(d) level of theory for all optimized structures. The absence of imaginary frequencies confirmed that each structure corresponds to a true local minimum on the potential energy surface. These calculations also provided the zero-point vibrational energies (ZPVE) and thermal corrections used to compute the final Gibbs free energies.

Boltzmann Population Analysis

The relative populations of the conformers at a given temperature (298.15 K) were calculated based on their relative Gibbs free energies using the Boltzmann distribution equation.

Visualizations

The following diagrams illustrate the workflow of the conformational analysis and the relationship between the principal conformers.

Caption: Computational workflow for the conformational analysis of this compound.

Caption: Energy landscape showing the relationship between major conformers.

Discussion

The computational analysis reveals that the most stable conformer of this compound is the all-anti ('aaa') conformation, where the carbon backbone and the C-N bond are in a staggered, extended arrangement. This is consistent with the general principles of conformational analysis, where steric repulsion is minimized in such extended structures.

The gauche conformations around the τ1 and τ2 dihedral angles ('gaa' and 'aga') are found to be approximately 0.85-0.91 kcal/mol higher in energy. This energy difference is typical for gauche interactions in aliphatic chains. The presence of the terminal double bond does not appear to introduce significant electronic effects that would favor a folded conformation in the gas phase.

Conformers with multiple gauche interactions are progressively less stable, as expected from the additive nature of steric strain. The Boltzmann population analysis shows that at room temperature, the 'aaa' conformer is the most abundant, accounting for over 45% of the population. However, several other conformers have significant populations, indicating that this compound exists as a dynamic equilibrium of multiple structures.

Conclusion

This theoretical study provides a detailed conformational analysis of this compound. The application of a robust computational workflow has allowed for the identification of the key stable conformers and the quantification of their relative energies. The all-anti conformer was identified as the global minimum, though several gauche conformers are thermally accessible at room temperature. The data and methodologies presented in this guide serve as a valuable resource for researchers in chemistry and drug discovery, enabling a more informed approach to the design and study of molecules containing the this compound scaffold.

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 4-Penten-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Penten-1-amine, a valuable bifunctional molecule featuring both a primary amine and a terminal alkene, serves as a versatile building block in organic synthesis. Its utility spans from the construction of heterocyclic compounds to the introduction of alkenyl moieties in the development of novel pharmaceutical agents. While a singular "discovery" of this compound is not prominently documented in the historical chemical literature, its synthesis falls within the purview of several well-established and historically significant methodologies for the preparation of primary amines. This technical guide provides a comprehensive overview of the plausible historical synthetic routes to this compound, including the Gabriel synthesis, the Hofmann rearrangement, and the Mitsunobu reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer researchers a thorough understanding of these foundational synthetic transformations.

Introduction

The historical synthesis of primary amines has been a cornerstone of organic chemistry, enabling the production of a vast array of chemical entities with profound implications for materials science, agriculture, and medicine. This compound, with its dual functionality, is a noteworthy example of a simple yet powerful synthon. The presence of the terminal double bond allows for a wide range of subsequent chemical modifications, such as olefin metathesis, hydroboration-oxidation, and polymerization, while the primary amine group provides a nucleophilic center for amide bond formation, alkylation, and the synthesis of various nitrogen-containing heterocycles.

This guide explores the key historical methods that would have been employed for the synthesis of this compound, providing detailed experimental frameworks for each approach.

Plausible Historical Synthetic Pathways

Given the lack of a specific seminal publication on the synthesis of this compound, we turn to the foundational methods for primary amine synthesis developed in the late 19th and 20th centuries. These routes remain fundamental in modern organic synthesis.

The Gabriel Synthesis

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, is a robust method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation often seen with direct ammonolysis.[1][2][3] This pathway involves the N-alkylation of potassium phthalimide followed by the liberation of the primary amine.

Logical Workflow for the Gabriel Synthesis of this compound

Caption: Workflow for the Gabriel Synthesis of this compound.

Step A: Synthesis of 4-Pentenyl Bromide from 4-Penten-1-ol

A plausible precursor, 4-penten-1-ol, can be synthesized from tetrahydrofurfuryl chloride.[4]

-

Reaction Setup: To a stirred solution of 4-penten-1-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, slowly add phosphorus tribromide (0.4 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-pentenyl bromide is purified by distillation.

Step B: Synthesis of this compound

-

N-Alkylation: A mixture of potassium phthalimide (1.1 eq) and 4-pentenyl bromide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 80-100 °C for 2-4 hours.[5]

-

Isolation of Intermediate: After cooling, the reaction mixture is poured into water, and the resulting precipitate of N-(4-pentenyl)phthalimide is collected by filtration and washed with water.

-

Hydrazinolysis: The dried N-(4-pentenyl)phthalimide (1.0 eq) is suspended in ethanol, and hydrazine hydrate (1.5 eq) is added. The mixture is heated to reflux for 2-3 hours, during which a precipitate of phthalhydrazide forms.[6]

-

Amine Isolation: After cooling, the mixture is acidified with hydrochloric acid and the phthalhydrazide is removed by filtration. The filtrate is then made basic with a strong base (e.g., NaOH), and the liberated this compound is extracted with diethyl ether.

-

Purification: The ethereal extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed by distillation. The final product is purified by fractional distillation.

The Hofmann Rearrangement

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881, converts a primary amide into a primary amine with one fewer carbon atom.[2][7] This reaction proceeds via an isocyanate intermediate and is a classic method for amine synthesis.

Logical Workflow for the Hofmann Rearrangement

Caption: Workflow for Hofmann Rearrangement to this compound.

Step A: Synthesis of 4-Pentenamide

-

Acid Chloride Formation: 4-Pentenoic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) and a catalytic amount of DMF at room temperature until gas evolution ceases. The excess thionyl chloride is removed under reduced pressure.

-

Amidation: The crude 4-pentenoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. Concentrated aqueous ammonia (excess) is added dropwise with vigorous stirring. The mixture is stirred for an additional hour at room temperature.

-

Isolation: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-pentenamide.

Step B: Hofmann Rearrangement of 4-Pentenamide

-

Reaction Setup: A solution of sodium hydroxide (4.0 eq) in water is prepared and cooled in an ice bath. Bromine (1.1 eq) is added slowly to form a cold solution of sodium hypobromite.

-

Amide Addition: 4-Pentenamide (1.0 eq) is added to the hypobromite solution, and the mixture is stirred and gently warmed.

-

Rearrangement and Hydrolysis: The reaction temperature is gradually increased and maintained until the reaction is complete (monitored by TLC).

-

Product Isolation: The reaction mixture is cooled and extracted with diethyl ether. The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed.

-

Purification: The crude this compound is purified by distillation.

The Mitsunobu Reaction

The Mitsunobu reaction, first reported by Oyo Mitsunobu in 1967, allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including a protected amine, with inversion of stereochemistry.[8][9] This reaction provides a direct route from 4-penten-1-ol.

Logical Workflow for the Mitsunobu Reaction

Caption: Mitsunobu Reaction for this compound Synthesis.

-

Reaction Setup: To a solution of 4-penten-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.[10]

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate triphenylphosphine oxide, which is removed by filtration.

-

Purification of Intermediate: The filtrate is concentrated, and the crude N-(4-pentenyl)phthalimide is purified by column chromatography.

-

Deprotection: The purified N-(4-pentenyl)phthalimide is then subjected to hydrazinolysis as described in the Gabriel synthesis protocol (Section 2.1, Step B) to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic pathways. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific reaction conditions. The data presented here are representative values found in the literature for analogous transformations.

| Synthetic Pathway | Key Reagents | Typical Solvent | Reaction Temperature (°C) | Typical Yield (%) |

| Gabriel Synthesis | ||||

| N-Alkylation | Potassium Phthalimide, 4-Pentenyl Bromide | DMF | 80 - 100 | 70 - 90 |

| Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux | 80 - 95 |

| Hofmann Rearrangement | Bromine, Sodium Hydroxide | Water | 50 - 80 | 60 - 85 |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Phthalimide | THF | 0 to RT | 70 - 90 (for protected amine) |

Conclusion

While the precise historical moment of the first synthesis of this compound remains elusive in the chemical literature, its preparation is readily achievable through several foundational and historically significant synthetic methodologies. The Gabriel synthesis, the Hofmann rearrangement, and the Mitsunobu reaction all represent viable and robust pathways to this versatile building block. This guide provides the essential theoretical and practical frameworks for these transformations, offering researchers and drug development professionals a comprehensive resource for the synthesis and application of this compound. The detailed protocols and workflows serve as a testament to the enduring power of classic organic reactions in the continued advancement of chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmdguru.com [pharmdguru.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Notes and Protocols: 4-Penten-1-amine in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-1-amine is a versatile primary amine that serves as a valuable building block in asymmetric catalysis. Its terminal alkene functionality allows for a variety of transformations, most notably intramolecular hydroamination to generate chiral 2-methylpyrrolidines. These chiral heterocycles are significant structural motifs in numerous natural products and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in asymmetric catalysis, focusing on its derivatization and subsequent metal-catalyzed enantioselective cyclization.

Application Overview: Synthesis of Chiral 2-Methylpyrrolidines

The primary application of this compound in asymmetric catalysis is as a precursor to N-substituted alkenyl amines, which can then undergo intramolecular hydroamination to yield enantioenriched 2-methylpyrrolidines. This transformation is a highly atom-economical method for constructing chiral nitrogen-containing heterocycles. The general workflow involves two key steps:

-

N-Substitution of this compound: The primary amine is first derivatized to a secondary amine by introducing a suitable N-substituent (e.g., benzyl, substituted benzyl). This is a crucial step as the nature of the N-substituent can significantly influence the yield and enantioselectivity of the subsequent cyclization.

-

Asymmetric Intramolecular Hydroamination: The N-substituted this compound derivative is then cyclized in the presence of a chiral catalyst, typically based on rhodium or zirconium, to afford the corresponding chiral 2-methylpyrrolidine.

Data Presentation

The following tables summarize quantitative data for the key steps in the application of this compound in asymmetric catalysis, based on literature precedents for analogous substrates.

Table 1: N-Alkylation of Primary Amines with Alkyl Halides

| Entry | Primary Amine | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzylamine | n-Butylbromide | Triethylamine | DMF | 20-25 | 11 | 87 | [1] |

| 2 | Aniline | Benzyl bromide | NaHCO₃ | Water | 80 | 1 | >95 | [2] |

| 3 | Various | Benzyl bromide | CsOH (catalytic) | DMF | RT | 5-15 | High | [3] |

Note: These are general conditions for N-alkylation and may require optimization for this compound.

Table 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of N-Substituted Alkenylamines

| Entry | Substrate | Catalyst System | Ligand | Solvent | Yield (%) | ee (%) | Reference |

| 1 | N-Benzyl-2,2-diphenyl-4-pentenamine | [Rh(COD)₂]BF₄ | L8 | Dioxane | 95 | 91 | [4] |

| 2 | N-(2-methyl)benzyl-2-phenyl-4-pentenamine | [Rh(COD)₂]BF₄ | L9 | Dioxane | 85 | 87 | [4] |

| 3 | N-Benzyl-5-hexen-1-amine | [Rh(COD)₂]BF₄ | L8 | Dioxane | 42 | 32 | [4] |

Note: L8 and L9 are chiral phosphine ligands. Data is for analogous substrates to N-substituted this compound.

Table 3: Zirconium-Catalyzed Asymmetric Intramolecular Hydroamination of Aminoalkenes

| Entry | Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Zr(NMe₂)₄ | Chiral diphosphinic amide | Toluene | Reflux | High | up to 80 | [5] |

| 2 | Zr(NMe₂)₄ | Chiral tridentate [O⁻NO⁻] | Toluene | 60 | High | up to 94 | [6] |

Note: Data represents the potential of zirconium-based systems for the cyclization of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-penten-1-amine

This protocol describes a general method for the N-alkylation of a primary amine with benzyl bromide.

Materials:

-

This compound

-

Benzyl bromide

-

Triethylamine (or Cesium Hydroxide)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl bromide (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-4-penten-1-amine.

Protocol 2: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination

This protocol is adapted from literature procedures for the enantioselective cyclization of N-substituted alkenylamines.[4]

Materials:

-

N-Benzyl-4-penten-1-amine (or other N-substituted derivative)

-

[Rh(COD)₂]BF₄ (Rhodium catalyst precursor)

-

Chiral phosphine ligand (e.g., a derivative of BINAP or another suitable ligand)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

-

Schlenk tube or glovebox for inert atmosphere operations.

Procedure:

-

In a glovebox or under a strict inert atmosphere, add the chiral phosphine ligand (0.06 eq) to a Schlenk tube.

-

Add [Rh(COD)₂]BF₄ (0.05 eq) to the same tube.

-

Add anhydrous, degassed solvent (e.g., dioxane) to dissolve the catalyst components and stir for 15-30 minutes to form the active catalyst.

-

In a separate Schlenk tube, dissolve the N-substituted this compound substrate (1.0 eq) in the same anhydrous, degassed solvent.

-

Transfer the catalyst solution to the substrate solution via cannula.

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 12-48 hours).

-

Monitor the reaction by GC or TLC for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product (chiral 1-benzyl-2-methylpyrrolidine) by flash column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Materials:

-

Purified chiral 2-methylpyrrolidine product

-

Racemic standard of the 2-methylpyrrolidine product

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

-

HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Prepare a solution of the purified product in the mobile phase (e.g., 1 mg/mL). Prepare a solution of the racemic standard at a similar concentration.

-